molecular formula C16H18N2O2 B7467487 N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide

货号 B7467487
分子量: 270.33 g/mol
InChI 键: GZDNVRRINSTDCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways that are essential for cancer cell growth and survival. Additionally, TAK-659 has been shown to inhibit other kinases, such as AKT and ERK, which are also involved in cancer cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Additionally, TAK-659 has been shown to inhibit the production of cytokines, which are molecules that promote inflammation and contribute to cancer progression. TAK-659 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

实验室实验的优点和局限性

One advantage of TAK-659 is that it has shown efficacy against a broad range of cancer types, which makes it a promising candidate for further development. Additionally, TAK-659 has been shown to enhance the activity of other cancer drugs, which could lead to improved treatment outcomes. However, one limitation of TAK-659 is that it has not yet been evaluated in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for the development of TAK-659. One direction is to evaluate its efficacy in combination with other cancer drugs, such as immune checkpoint inhibitors. Another direction is to explore its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the optimal dosage and treatment duration of TAK-659 in humans. Overall, TAK-659 has shown promising results in preclinical studies and is a promising candidate for further development as a cancer therapy.

合成方法

The synthesis of TAK-659 involves a series of chemical reactions, starting with the reaction of 4-tert-butylphenylhydrazine with 2,4-dichloropyridine to form an intermediate. This intermediate is then treated with a series of reagents to produce the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that TAK-659 inhibits the growth of cancer cells in vitro and in vivo. TAK-659 has been shown to be effective against various types of cancer, including B-cell lymphoma, multiple myeloma, and solid tumors. Furthermore, TAK-659 has been shown to enhance the activity of other cancer drugs, such as rituximab and lenalidomide.

属性

IUPAC Name

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)12-5-7-13(8-6-12)18-15(20)11-4-9-14(19)17-10-11/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDNVRRINSTDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。